N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide
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Overview
Description
N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound characterized by the presence of cyano, trifluoromethyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with 3-(trifluoromethyl)benzenecarboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound, known for its use in the production of pharmaceuticals.
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide: Another trifluoromethylbenzene derivative with similar functional groups.
Uniqueness
N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F6N2OS/c23-21(24,25)15-4-1-3-13(9-15)20(31)30-17-7-8-19(14(10-17)12-29)32-18-6-2-5-16(11-18)22(26,27)28/h1-11H,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQWDIVNJUZPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)SC3=CC=CC(=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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